4-[(2,4-Dichlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-[(2,4-Dichlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothieno[2,3-d]pyrimidine core, which is further substituted with a 2,4-dichlorobenzylthio group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzothieno[2,3-d]pyrimidine core.
Introduction of the 2,4-Dichlorobenzylthio Group: The core compound is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,4-dichlorobenzylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-[(2,4-Dichlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2,4-Dichlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine shares structural similarities with other benzothieno[2,3-d]pyrimidine derivatives, such as 4-[(2,4-Dichlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine analogs with different substituents on the benzylthio group.
Uniqueness
Unique Properties: The presence of the 2,4-dichlorobenzylthio group imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
Distinct Applications: Its specific structure and properties make it suitable for unique applications in research and industry, setting it apart from other benzothieno[2,3-d]pyrimidine derivatives.
Properties
Molecular Formula |
C17H14Cl2N2S2 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H14Cl2N2S2/c18-11-6-5-10(13(19)7-11)8-22-16-15-12-3-1-2-4-14(12)23-17(15)21-9-20-16/h5-7,9H,1-4,8H2 |
InChI Key |
GHQGHAJCKDVPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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